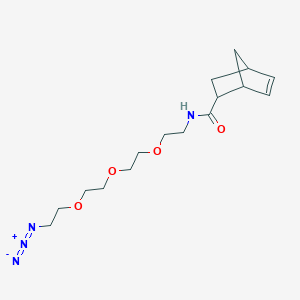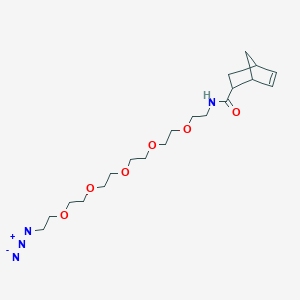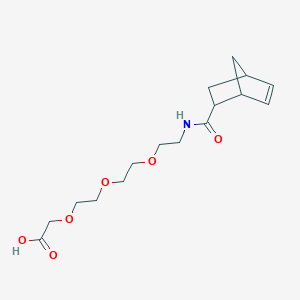
Norbornene-PEG3aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norbornene-PEG3aceticacid is a compound that combines the bicyclic structure of norbornene with a polyethylene glycol (PEG) chain and an acetic acid functional group. This unique combination imparts the compound with properties that are valuable in various scientific and industrial applications. Norbornene is known for its rigidity and reactivity, while polyethylene glycol provides solubility and biocompatibility. The acetic acid group adds further functionality, making this compound versatile for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG3aceticacid typically involves the following steps:
Norbornene Functionalization: The norbornene moiety is first functionalized to introduce reactive sites that can attach to the polyethylene glycol chain.
PEGylation: Polyethylene glycol is then attached to the functionalized norbornene through a series of reactions, often involving esterification or etherification.
Acetic Acid Introduction: Finally, the acetic acid group is introduced, usually through a reaction with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization techniques and the use of catalysts to ensure high yield and purity. Transition metal catalysts, such as those based on palladium or nickel, are commonly used in the polymerization of norbornene derivatives .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the norbornene moiety, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the double bonds in the norbornene structure, converting them into single bonds and altering the compound’s reactivity.
Substitution: The acetic acid group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the acetic acid group.
Major Products:
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted acetic acid derivatives.
Applications De Recherche Scientifique
Norbornene-PEG3aceticacid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functionalized polymers with unique properties.
Biology: The PEG chain imparts biocompatibility, making it useful in drug delivery systems and as a component in biomaterials.
Industry: Used in the production of specialty polymers and as a component in coatings and adhesives .
Mécanisme D'action
The mechanism of action of Norbornene-PEG3aceticacid depends on its application:
Drug Delivery: The PEG chain enhances solubility and circulation time in the bloodstream, while the norbornene moiety can be functionalized to target specific cells or tissues.
Polymerization: The norbornene structure allows for ring-opening metathesis polymerization, creating polymers with unique mechanical and chemical properties.
Comparaison Avec Des Composés Similaires
Norbornene: The parent compound, known for its rigidity and reactivity.
Polyethylene Glycol (PEG): Known for its solubility and biocompatibility.
Norbornene-PEG Derivatives: Other derivatives with different functional groups attached to the PEG chain.
Uniqueness: Norbornene-PEG3aceticacid is unique due to the combination of norbornene’s reactivity, PEG’s biocompatibility, and the functional versatility of the acetic acid group. This makes it particularly valuable in applications requiring a combination of these properties .
Propriétés
IUPAC Name |
2-[2-[2-[2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c18-15(19)11-23-8-7-22-6-5-21-4-3-17-16(20)14-10-12-1-2-13(14)9-12/h1-2,12-14H,3-11H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFMIHVAYHSQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[2-[2-[2-[2-[[(1S,4Z)-cyclooct-4-en-1-yl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate](/img/structure/B8114825.png)
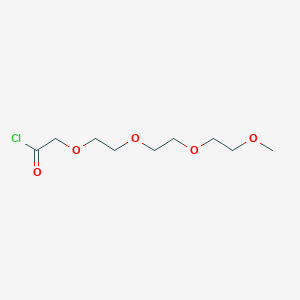
![1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-](/img/structure/B8114863.png)
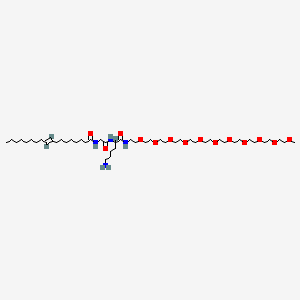
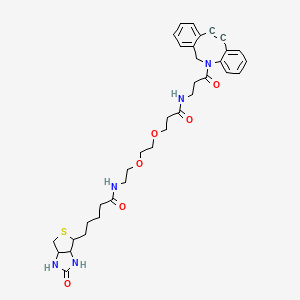
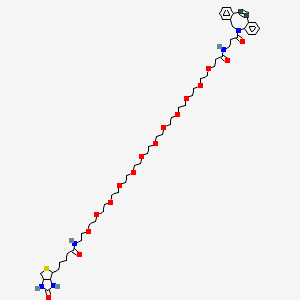
![3-[2-[2-[2-[2-[2-[3-(Pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114884.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B8114916.png)
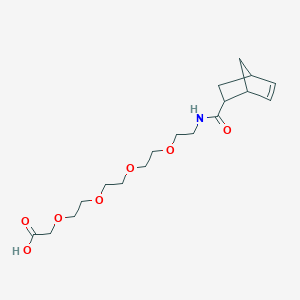
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8114934.png)
